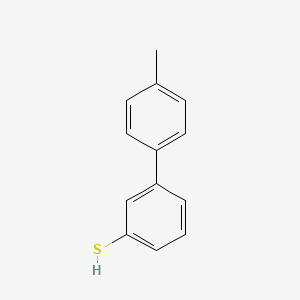

3-(4-Methylphenyl)thiophenol

Description

The exact mass of the compound this compound is 200.06597156 g/mol and the complexity rating of the compound is 170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVMERBYECXYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301708 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933674-67-0 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933674-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Methyl[1,1′-biphenyl]-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Organosulfur Chemistry

Organosulfur chemistry is a broad field that explores the properties, structure, and reactivity of compounds containing sulfur. wikipedia.org Aryl thiols are a cornerstone of this area of study. The C-S bond in these compounds is longer and weaker than a C-C bond, influencing their chemical behavior. wikipedia.org Unlike their alcohol counterparts, thiols are more acidic, more nucleophilic, and more susceptible to oxidation. wikipedia.org This distinct reactivity makes them valuable intermediates and building blocks in organic synthesis. taylorandfrancis.com

Importance of Thiophenol Derivatives in Modern Synthetic Chemistry

Thiophenol and its derivatives are indispensable tools in the arsenal (B13267) of a synthetic organic chemist. They serve as key starting materials for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. taylorandfrancis.comwikipedia.org For instance, they are precursors to thioethers, disulfides, and various sulfur-containing heterocyclic compounds. wikipedia.orgwikipedia.org The development of transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, has further expanded the utility of thiophenol derivatives, enabling the efficient formation of carbon-sulfur and carbon-nitrogen bonds. wikipedia.orgresearchgate.netnih.govresearchgate.netnih.govbeilstein-journals.orgmychemblog.comjk-sci.comwikipedia.org

Structural Framework of 3 4 Methylphenyl Thiophenol: a Biphenyl Thiol Derivative

Classical Synthetic Routes to Aryl Thiols

Classical approaches to aryl thiol synthesis, while sometimes requiring harsh conditions, form the foundation of organosulfur chemistry. Several key methodologies are widely recognized for their utility and historical importance.

Reduction of Sulfonyl Chlorides (e.g., Benzenesulfonyl Chloride)

One of the most established methods for preparing thiophenols is the reduction of the corresponding benzenesulfonyl chlorides. wikipedia.orgchembk.com This transformation can be achieved using various reducing agents. A common approach involves the use of zinc dust in an acidic medium, such as sulfuric acid. google.com

Alternative and often milder reducing systems have also been developed. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing sulfonyl chlorides to thiols. cdnsciencepub.com Another effective method employs triphenylphosphine (B44618) in toluene, providing a convenient route to aryl thiols. organic-chemistry.org A clean synthesis process has been described involving a two-step reaction where a benzene-like compound is first converted to its sulfonyl chloride, which is then reduced using red phosphorus and iodine to yield the target thiophenol. google.com

Table 1: Selected Reducing Agents for Sulfonyl Chlorides

| Reducing Agent(s) | Typical Conditions | Reference |

|---|---|---|

| Zinc (Zn) and Acid (e.g., H₂SO₄) | Acidic aqueous solution | google.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent (e.g., THF) | cdnsciencepub.com |

| Triphenylphosphine (PPh₃) | Toluene, heat | organic-chemistry.org |

Reactions of Aryl Magnesium Halides or Aryllithium with Elemental Sulfur

Organometallic reagents, particularly Grignard reagents (aryl magnesium halides) and aryllithium compounds, provide a direct route to aryl thiols. wikipedia.org The synthesis involves the reaction of the organometallic compound with elemental sulfur to form a thiolate salt (e.g., ArSMgX). adichemistry.comresearchgate.net Subsequent acidic workup protonates the thiolate to furnish the desired aryl thiol. wikipedia.orgadichemistry.com

This method is general and can be applied to prepare a wide range of substituted thiophenols. researchgate.net The procedure typically involves generating the Grignard reagent from an aryl halide (e.g., aryl bromide) and magnesium in an ether solvent like tetrahydrofuran (B95107) (THF), followed by the addition of sulfur powder at low temperatures. stackexchange.comechemi.com A potential complication is the further reaction of the thiolate with sulfur, which can lead to the formation of disulfides and other polysulfides as byproducts. stackexchange.com

Newman–Kwart Rearrangement of O-Aryl Dialkylthiocarbamates

The Newman–Kwart rearrangement is a powerful and widely used method for converting phenols into the corresponding thiophenols. wikipedia.orgwikipedia.org This multi-step procedure is particularly valuable as it leverages the vast commercial availability of substituted phenols. researchgate.net The process involves three key steps: orgsyn.org

Formation of O-Aryl Dialkylthiocarbamate : A phenol (B47542) is first converted into an O-aryl dialkylthiocarbamate. This is typically achieved by deprotonating the phenol with a base and reacting the resulting phenoxide with a dialkylthiocarbamoyl chloride. orgsyn.orgorganic-chemistry.org

Thermal Rearrangement : The O-aryl thiocarbamate undergoes an intramolecular thermal rearrangement to the isomeric S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org This step is the core of the Newman-Kwart rearrangement and generally requires high temperatures, often between 200 and 300 °C. wikipedia.org The reaction is believed to proceed through a four-membered cyclic transition state. wikipedia.orgthieme-connect.com

Hydrolysis : The resulting S-aryl thiocarbamate is hydrolyzed, typically under basic conditions (e.g., using potassium hydroxide), to yield the final thiophenol. wikipedia.orgorgsyn.org

The driving force for the rearrangement is the thermodynamic favorability of forming a carbon-oxygen double bond (in the final carbamate) at the expense of a carbon-sulfur double bond (in the starting thiocarbamate). organic-chemistry.org

Leuckart Thiophenol Reaction via Diazonium Salts

The Leuckart thiophenol reaction is another classical method that starts from anilines. wikipedia.orgmdpi.com This process allows for the preparation of thiophenols from aryl diazonium salts. organic-chemistry.org The key steps are:

An aniline (B41778) is converted to its corresponding diazonium salt (ArN₂X). wikipedia.org

The diazonium salt is then reacted with a potassium alkyl xanthate. organic-chemistry.org This forms a diazoxanthate, which decomposes upon gentle warming in a slightly acidic, cuprous medium to yield an aryl xanthate. wikipedia.orgwikipedia.orgexpertsmind.com

The aryl xanthate is subsequently hydrolyzed under alkaline conditions to produce the aryl thiol. organic-chemistry.orgwikipedia.org If the aryl xanthate is warmed further, an aryl thioether can be formed instead. expertsmind.com

This reaction was first reported by Rudolf Leuckart in 1890. wikipedia.org

Reaction of Aryl Halides with Alkali Metal Sulfides

Aryl thiols can be synthesized by the direct nucleophilic substitution of a halogen on an aromatic ring using an alkali metal sulfide (B99878). wikipedia.org This method often requires the use of activated aryl halides or harsh reaction conditions, including high temperatures and polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com

For instance, chlorobenzene (B131634) can be reacted with an excess of sodium sulfide in NMP at elevated temperatures to produce thiophenol. google.com The use of an excess of the sulfide reagent is crucial to favor the formation of the thiol over the diaryl sulfide byproduct. google.com Patents have described the synthesis of various substituted thiophenols, such as p-trifluoromethylthiophenol and 3,5-bis(trifluoromethyl)thiophenol, by reacting the corresponding aryl chloride with sodium hydrosulfide (B80085) in solvents like N,N-dimethylacetamide or DMSO at temperatures ranging from 110 to 130°C. google.com More recent developments have introduced copper-catalyzed systems that allow this transformation to occur under milder conditions. organic-chemistry.org

Table 2: Examples of Thiophenol Synthesis from Aryl Halides

| Aryl Halide | Sulfur Source | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| p-Trifluoromethylchlorobenzene | Sodium Hydrosulfide | N,N-Dimethylacetamide | 120°C | 82% | google.com |

| 1,2,3-Trichlorobenzene | Potassium Hydrosulfide | Dimethyl Sulfoxide | 130°C | 75% | google.com |

Industrial Scale Preparations (e.g., from Chlorobenzene and Hydrogen Sulfide)

On an industrial scale, thiophenol is often manufactured through the high-temperature, vapor-phase reaction of chlorobenzene with hydrogen sulfide. wikipedia.orgepo.org This reaction is typically carried out by passing the reactants over a catalyst, such as alumina, at temperatures between 371 and 704 °C (700 to 1,300 °F). wikipedia.org

The primary byproduct in this process is diphenyl sulfide. wikipedia.orgepo.org Due to the high temperatures and corrosive nature of the reactants and products, the reaction requires specialized equipment, such as reactors with ceramic linings. wikipedia.org Process modifications, such as carrying out the reaction in the presence of hydrogen, have been developed to increase the yield of thiophenol and reduce the formation of thioether byproducts. epo.org Another approach involves synthesizing thiophenol from chlorobenzene and hydrogen sulfide in a supercritical state, which allows the reaction to proceed at lower temperatures (100-200°C) and high pressures (9-25 MPa). patsnap.com

Advanced and Catalytic Synthetic Approaches

The synthesis of this compound and other aryl thiols has been significantly advanced through the development of catalytic and other modern synthetic techniques. These methods offer improvements in terms of reaction conditions, yields, and substrate scope.

Palladium-Catalyzed Carbon–Sulfur (C–S) Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-sulfur bonds, providing a reliable method for the synthesis of aryl thioethers. nih.govthieme-connect.com This approach has become popular for creating compounds like this compound due to its versatility and effectiveness with a wide range of starting materials. nih.gov The foundational work in this area was established by Migita and his team, who first reported the palladium-catalyzed coupling of aryl halides with thiols. thieme-connect.com

These reactions typically involve the coupling of an aryl halide or a related electrophile with a thiol in the presence of a palladium catalyst and a base. nih.govthieme-connect.com The choice of palladium precursor, ligand, base, and solvent can significantly influence the reaction's outcome. For instance, early methods utilized Pd(PPh₃)₄ as a precatalyst with NaOᵗBu as the base in solvents like DMSO or alcohols under reflux conditions. thieme-connect.com While effective for aryl iodides and bromides, these conditions were less successful for less reactive aryl chlorides. thieme-connect.com

Subsequent research has focused on developing more efficient catalyst systems that can operate under milder conditions and are effective for a broader range of substrates, including the more challenging aryl chlorides. thieme-connect.com A highly efficient method developed by Hartwig and coworkers uses as little as 0.001–2 mol% of Pd(OAc)₂ with the Josiphos ligand CyPFtBu and NaOᵗBu, demonstrating applicability across various aryl (pseudo)halides and thiols. thieme-connect.com

A one-pot protocol for synthesizing unsymmetrical diaryl sulfides from two different aryl bromides and a thiol surrogate, triisopropylsilanethiol (B126304) (TIPS-SH), has also been developed. This method utilizes a palladium acetate (B1210297) catalyst with the CyPF-tBu ligand. nih.gov The identity of the base proved to be critical, with a combination of LiHMDS and CsF providing the best yields of the desired mixed thioether. nih.gov

Table 1: Optimization of Palladium-Catalyzed Direct Arylation of 2-Phenyl-1,3-dithiane nih.gov

| Entry | Catalyst Loading (mol %) | Ligand | Base | Yield (%) |

| 1 | 20 | NiXantphos | LiN(SiMe₃)₂ | 85 |

| 2 | 20 | NiXantphos | NaN(SiMe₃)₂ | >98 |

| 3 | 20 | NiXantphos | KN(SiMe₃)₂ | 89 |

| 4 | 10 | NiXantphos | NaN(SiMe₃)₂ | 89 |

| 5 | 5 | NiXantphos | NaN(SiMe₃)₂ | 92 |

Reaction conditions: 2-phenyl-1,3-dithiane, aryl bromide, Pd₂(dba)₃, ligand, and base in a suitable solvent at room temperature for 2 hours. Yields were determined by assay. nih.gov

Mechanistic Investigations of Pd-Catalyzed Thioether Synthesis

The generally accepted mechanism for palladium-catalyzed C–S cross-coupling follows a Pd(0)/Pd(II) catalytic cycle. thieme-connect.com This cycle consists of three primary elementary steps: oxidative addition, transmetalation (or halide/thiolate ligand exchange), and reductive elimination. thieme-connect.comnih.govchemistryjournals.net

Oxidative Addition : The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd(II)-X). nih.govchemistryjournals.net

Transmetalation/Ligand Exchange : In this step, the aryl-palladium(II) complex reacts with the thiol, typically in the form of a thiolate salt, to exchange the halide for the thiolate group, forming an arylpalladium thiolate complex (Ar-Pd(II)-SR). nih.govnih.gov

Reductive Elimination : The final step is the reductive elimination from the arylpalladium thiolate complex, which forms the desired aryl thioether (Ar-S-R) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govchemistryjournals.net

Computational studies, such as those using density functional theory (DFT), have further elucidated the reaction pathways. nih.gov These studies help in understanding the energetics of the catalytic cycle and the influence of various components like ligands and bases on the reaction mechanism. nih.govresearchgate.net

Ligand Design and Optimization in Pd-Catalyzed C-S Coupling

The choice of ligand is crucial for the success of palladium-catalyzed C-S cross-coupling reactions. Ligands play a key role in stabilizing the palladium catalyst, influencing its reactivity, and preventing deactivation. nih.gov Historically, bidentate phosphine ligands like XantPhos and Josiphos have been favored because they were thought to be less susceptible to displacement by nucleophilic thiolates. nih.gov

However, recent research has demonstrated that monophosphine ligands can lead to more effective catalysis. nih.gov This counterintuitive finding suggests that the stability of the ligand on the palladium center is not the sole determinant of catalytic efficiency. nih.gov Mechanistic data indicate that the degree of phosphine ligand displacement by thiols does not necessarily correlate with ligand bulk or thiol nucleophilicity, nor does it predict the effectiveness of a given ligand. nih.gov

The optimization of ligands and reaction conditions is often performed to achieve high yields and functional group tolerance. For instance, in the synthesis of diaryl ketones via an umpolung approach, various phosphine ligands were screened, with NiXantphos showing superior performance in the palladium-catalyzed C-H arylation of 2-aryl-1,3-dithianes. nih.gov

Table 2: Evaluation of Ligands for Pd-Catalyzed Aryl Thiol Arylation nih.gov

| Ligand | Precatalyst | Yield (%) |

| P(t-Bu)₃ | Pd₂(dba)₃ | 95 |

| P(o-tol)₃ | Pd₂(dba)₃ | 88 |

| PPh₃ | Pd₂(dba)₃ | 65 |

| XantPhos (L7) | Pd₂(dba)₃ | <5 |

| SL-J009 (L6) | Pd₂(dba)₃ | <5 |

Conditions: Aryl bromide (0.1 mmol), thiol (1.2 equiv), triethylamine (B128534) (2.0 equiv), precatalyst (0.5 mol% Pd), in tert-butanol (B103910) (0.20 mL) for 2 h. Yields were determined by calibrated gas chromatography. nih.gov

Mechanochemical Synthesis of Aryl Thioethers

Mechanochemical methods, such as ball milling, offer a green and efficient alternative to traditional solvent-based synthesis. These techniques can lead to shorter reaction times and reduced waste. The mechanochemical synthesis of aryl thioethers has been successfully demonstrated.

In one study, a palladium-catalyzed C-S coupling of aryl halides with thiols was achieved under solvent-free, aerobic conditions at ambient temperature using ball milling. thieme-connect.de The reaction was tolerant of a range of aryl bromides and even the more challenging aryl chlorides. The inclusion of zinc metal was found to be crucial for the successful coupling of alkyl thiols, preventing the formation of disulfide byproducts. thieme-connect.de

Table 3: Mechanochemical Synthesis of 1,2-di-p-tolylethyne thieme-connect.de

| Entry | Base | Additive | Yield (%) |

| 1 | Et₃N | - | 0 |

| 2 | K₂CO₃ | - | 10 |

| 3 | K₃PO₄ | - | 25 |

| 4 | KOH | - | 28 |

| 5 | NaOt-Bu | - | 30 |

| 6 | K₃PO₄·H₂O | - | 85 |

| 12 | K₃PO₄·H₂O | EtOH (LAG) | 97 |

Reaction conditions: 1-iodo-4-methylbenzene, calcium carbide, Pd(OAc)₂, PPh₃, CuI, and base, milled for 90 min at 30 Hz. thieme-connect.de

Microwave-Assisted Synthesis of Thiophenol Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. nih.govmdpi.com This technology has been successfully applied to the synthesis of thiophenol derivatives and other sulfur-containing compounds.

Microwave-assisted methods have been developed for the acylation of thiophenols, providing a rapid and efficient route to thioacetates without the need for catalysts or base additives. acs.org In the context of C-S bond formation, microwave heating has been used to facilitate the copper-catalyzed cross-coupling of aryl halides and thiols. acs.org A study on the synthesis of thiophene (B33073) derivatives via multicomponent reactions demonstrated that microwave irradiation at 80°C led to high yields, a broad substrate scope, and short reaction times. nih.gov

Solvent-free, microwave-assisted Suzuki coupling has also been used to synthesize thiophene oligomers, showcasing a rapid and environmentally friendly methodology. researchgate.net

Continuous Flow Synthesis of Thiophenol Derivatives

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, scalability, and process control. This technology is increasingly being applied to the synthesis of fine chemicals, including aryl thiols and their derivatives.

A continuous-flow system has been developed for the preparation of cyclopropyl (B3062369) carbaldehydes and ketones from 2-hydroxycyclobutanones and aromatic thiols. mdpi.comresearchgate.net This acid-catalyzed method utilizes a reusable solid catalyst (Amberlyst 35) packed in a steel column, allowing for the multigram, scalable synthesis of arylthiocyclopropyl carbonyl compounds under mild conditions. mdpi.comresearchgate.net The efficiency of the process can be optimized by adjusting parameters such as flow rate and reactant concentration. mdpi.com

Furthermore, continuous-flow systems have been employed for the photocatalytic oxidation of thiols to disulfides and for the trifluoromethylation of aromatic heterocycles. beilstein-journals.org These examples highlight the versatility of flow chemistry in synthesizing and modifying sulfur-containing molecules, offering a pathway to more sustainable and efficient production methods. beilstein-journals.orgrsc.org

Targeted Synthesis of Substituted Thiophenol Derivatives Relevant to this compound Structure

The synthesis of complex thiophenol derivatives, such as those incorporating a biphenyl scaffold, relies on a versatile toolkit of organic reactions. General methods for preparing thiophenols often involve the reduction of sulfonyl chlorides or disulfides, or the conversion of phenols via rearrangements like the Newman–Kwart rearrangement. wikipedia.org For a target like this compound, the synthetic design must strategically incorporate the formation of a carbon-carbon bond between two phenyl rings, a challenging yet well-documented transformation.

Strategies for Introducing Biphenyl Moiety

The creation of the biphenyl C-C bond is a cornerstone of the synthesis of this compound. Modern organic synthesis offers several powerful metal-catalyzed cross-coupling reactions for this purpose, which have largely superseded older methods like the Wurtz-Fittig reaction due to their milder conditions and greater functional group tolerance. rsc.org

The Suzuki-Miyaura coupling is a preeminent method for forming biaryl linkages. rsc.org This reaction typically involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. For the synthesis of a this compound precursor, this could involve reacting 3-halothiophenol (or a protected version) with 4-methylphenylboronic acid, or conversely, coupling 3-mercaptophenylboronic acid with a 4-halotoluene. The choice of reactants is often dictated by the commercial availability and stability of the starting materials. The general mechanism proceeds through three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the catalyst. rsc.org

Other notable cross-coupling reactions applicable to biphenyl synthesis include the Stille, Negishi, and Kumada couplings, which utilize organotin, organozinc, and Grignard reagents, respectively. rsc.org Each method presents a unique profile of reactivity and tolerance for various functional groups. For instance, the Stille coupling is known for its tolerance of a wide array of functional groups, though concerns about the toxicity of tin byproducts are a consideration.

| Reaction Name | Key Reagents | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid + Aryl halide/triflate | Palladium complex (e.g., Pd(PPh₃)₄) | Mild conditions, high tolerance for functional groups, commercially available reagents. | rsc.org |

| Stille Coupling | Organostannane + Aryl halide/triflate | Palladium complex | Excellent functional group tolerance. | rsc.org |

| Negishi Coupling | Organozinc reagent + Aryl halide | Palladium or Nickel complex | High reactivity and yields. | rsc.org |

| Kumada Coupling | Grignard reagent (Organomagnesium) + Aryl halide | Nickel or Palladium complex | High reactivity, readily available Grignard reagents. | rsc.org |

| Wurtz-Fittig Reaction | Aryl halide + Alkyl halide + Sodium metal | None | One of the earliest methods for C-C bond formation. | rsc.org |

Selective Functionalization at the Methyl and Thiol Positions

Once the biphenyl framework is established, or during the synthetic sequence, selective functionalization of the methyl and thiol groups is critical. The thiol group is particularly reactive and often requires protection during other synthetic steps.

Thiol Group Functionalization: The thiol group (-SH) is nucleophilic and easily oxidized. wikipedia.org Its nucleophilicity allows for straightforward alkylation to form thioethers (sulfides). For example, reacting the thiophenol with an alkyl halide in the presence of a base yields the corresponding sulfide. wikipedia.org This reaction is a common strategy for protecting the thiol group; for instance, conversion to a thioester can serve as a protective measure. google.com

Oxidation of thiophenols readily produces disulfides. This reaction can occur in the presence of mild oxidizing agents, including air (oxygen), especially under basic conditions. wikipedia.org The resulting disulfide bond can be cleaved back to the thiol using reducing agents like sodium borohydride, making this a reversible process. wikipedia.org More advanced functionalization can involve electrophilic trifluoromethylthiolation, which converts thiols to trifluoromethyl disulfides, a reaction that has been shown to be effective for a range of substituted thiophenols. rsc.org

Methyl Group Functionalization: The methyl group (-CH₃) on the tolyl moiety is generally less reactive than the thiol group. However, it can be a site for functionalization, typically through free-radical reactions or strong oxidation. For instance, the methyl group can undergo halogenation at the benzylic position under radical conditions (e.g., using N-bromosuccinimide with a radical initiator). The resulting halomethyl group can then be used in subsequent nucleophilic substitution reactions. While specific examples for this compound are not detailed in the provided literature, the principles of benzylic functionalization are well-established in organic chemistry. diva-portal.org

| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thiol (-SH) | Alkylation | Alkyl halide, Base | Thioether (Sulfide) | wikipedia.org |

| Thiol (-SH) | Oxidation | O₂, Base; I₂ | Disulfide | wikipedia.orgthieme-connect.de |

| Thiol (-SH) | Protection | Thioacid, Radical initiator | Thioester | google.com |

| Thiol (-SH) | Trifluoromethylthiolation | Trifluoromethanesulfenamide, Acid | Trifluoromethyl disulfide | rsc.org |

| Methyl (-CH₃) | Benzylic Halogenation | N-Bromosuccinimide (NBS), Light/Initiator | Halomethyl derivative | google.com |

Nucleophilic Reactions of the Thiolate Anion

The acidity of the thiol proton in this compound allows for its easy removal by a base to generate the corresponding 3-(4-methylphenyl)thiophenolate anion. This anion is a potent nucleophile, readily participating in a variety of substitution and addition reactions.

The thiophenolate anion derived from this compound is highly nucleophilic and undergoes efficient alkylation reactions with alkyl halides and other alkylating agents to form thioethers (sulfides). wikipedia.orgthieme-connect.com This S-alkylation is a fundamental transformation for this class of compounds. The reaction typically proceeds via an SN2 mechanism.

A general representation of this reaction is: Ar-S⁻Na⁺ + R-X → Ar-S-R + NaX (where Ar = 3-(4-Methylphenyl), R = alkyl group, X = leaving group)

Recent methodologies have also explored visible-light-mediated, metal-free alkylation of thiophenols using N-hydroxyphthalimide esters as alkylating agents. researchgate.net This approach involves the formation of an electron donor-acceptor (EDA) complex between the thiophenolate anion and the ester, which then triggers the reaction upon exposure to light. researchgate.net

Table 1: Examples of Alkylation Reactions of Thiophenols

| Thiophenol Derivative | Alkylating Agent | Base | Product | Reference |

|---|---|---|---|---|

| Thiophenol | Methyl iodide | Base | Methyl phenyl sulfide | wikipedia.org |

| Thiophenols | N-Hydroxyphthalimide esters | Tertiary Amine | Alkyl-aryl-sulfides | researchgate.net |

| Guanosine | Trimethylsulfonium fluoride | - | 1-Methylguanosine | thieme-connect.com |

The 3-(4-methylphenyl)thiophenolate anion serves as an effective nucleophile in Michael addition reactions, also known as conjugate additions, to α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov This reaction leads to the formation of a new carbon-sulfur bond at the β-position of the carbonyl compound. researchgate.net The reaction is a valuable method for synthesizing β-thio-substituted carbonyl compounds.

The general mechanism involves the attack of the soft thiolate nucleophile on the β-carbon of the electrophilic double bond. Catalysts, such as indium(III) chloride or squaric acid, can be employed to facilitate this transformation, sometimes with remarkable solvent effects. researchgate.netlookchem.com For instance, some indium-catalyzed Michael additions of thiols to chalcones proceed efficiently in dry methanol (B129727) but not in other common solvents like THF or dichloromethane. researchgate.net

Table 2: Michael Addition of Thiols to α,β-Unsaturated Systems

| Thiol | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic/Aliphatic Thiols | Chalcones | Indium(III) chloride / Methanol | β-Sulfanyl ketones | researchgate.net |

| Thiols | α,β-Unsaturated Carbonyls | Squaric acid / Water | β-Substituted carbonyls | lookchem.com |

| 2-Mercaptoaniline | Pyrrolinones | - | Thiol adducts | nih.gov |

While Michael additions are common, thiophenolates can also react with other electrophilic carbonyl compounds. For instance, they can participate in one-pot, three-component reactions. An example is the mechanochemical, catalyst-free reaction between an α-imino ketone (generated in situ from an aldehyde and an amine), and a thiophenol to produce α-aminosulfides. nih.gov In these reactions, the thiophenol adds to the electrophilic carbon of the imine intermediate.

Oxidation Reactions

The thiol group of this compound is readily oxidized under various conditions, most commonly leading to the formation of a disulfide.

The oxidation of thiophenols to their corresponding disulfides is a facile and common transformation. wikipedia.org This reaction can be effected by a variety of oxidizing agents, including molecular oxygen, especially in the presence of a base. wikipedia.org The product of oxidizing this compound is bis(3-(4-methylphenyl)) disulfide.

The general reaction is: 4 Ar-SH + O₂ → 2 Ar-S-S-Ar + 2 H₂O (where Ar = 3-(4-Methylphenyl))

Various catalytic systems can promote this oxidative coupling. For example, copper(II) nitrate (B79036) trihydrate in an ethyl acetate/water solvent system provides an efficient and environmentally friendly method for the synthesis of disulfides from thiols. researchgate.net Visible-light-promoted, catalyst-free methods have also been developed for the self-coupling of thiols to disulfides in the presence of a base like DABCO. acs.orgnih.gov

Table 3: Reagents for Oxidative Coupling of Thiols to Disulfides

| Thiol Substrate | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Thiophenol | O₂, Base | Diphenyl disulfide | wikipedia.org |

| 4-Bromothiophenol | Cu(NO₃)₂·3H₂O / H₂O/AcOEt | 4,4'-Dibromodiphenyl disulfide | researchgate.net |

| Aromatic Thiols | Visible Light, DABCO, Air | Diaryl disulfides | acs.orgnih.gov |

The oxidation of thiophenol derivatives to disulfides can also be achieved through photooxidation. researchgate.netnih.gov This method is considered a clean and economical alternative to using potentially harmful metal-containing oxidants. researchgate.netnih.gov The reaction mechanism for the photooxidative coupling of para-substituted thiophenols suggests that both the neutral thiol and the anionic thiolate forms are required for the reaction to proceed efficiently. researchgate.netnih.gov

The proposed mechanism involves the electronic excitation of the thiolate anion. researchgate.netnih.govamazonaws.com Upon absorption of light at an appropriate wavelength, the thiolate is promoted to an excited state. This electronically excited thiolate then collides with a surrounding neutral thiol molecule, leading to the formation of the disulfide bond. researchgate.netnih.gov The reaction's efficiency can be dependent on the pH of the solution, which controls the equilibrium between the thiol and thiolate forms, and the excitation wavelength. researchgate.netnih.gov Studies on p-nitrothiophenol showed that excitation at a wavelength where the thiolate form absorbs strongly led to the highest product yield. researchgate.netnih.gov This photooxidation is a general reaction for thiophenol derivatives, regardless of whether the substituents are electron-withdrawing or electron-donating. researchgate.netnih.gov

Compound Index

Electrophilic Aromatic Substitution Reactions on the Biphenyl System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eguomustansiriyah.edu.iq The reactivity and regioselectivity of EAS on the this compound biphenyl system are influenced by the electronic properties of both the thiol (-SH) and the tolyl (-C₆H₄-CH₃) substituents.

The thiol group is generally considered an ortho-, para-directing and activating substituent in electrophilic aromatic substitution, although its activating effect is less pronounced than that of the hydroxyl (-OH) group. rsc.org Conversely, the sulfur atom can also exert an inductive electron-withdrawing effect. The tolyl group, being an alkylbenzene derivative, is also ortho-, para- a activating group due to hyperconjugation and inductive effects.

In the case of this compound, the substitution pattern will be a composite of the directing effects of both the thiol and the tolyl groups on the two phenyl rings. The substitution on the thiophenol ring will be directed to the positions ortho and para to the -SH group (positions 2, 4, and 6). Similarly, substitution on the tolyl ring will be directed to the positions ortho and para to the methyl group (positions 3' and 5'). The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, which can be tuned to favor substitution on one ring over the other.

| Reaction Type | Reagents | Expected Products |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers |

| Halogenation | Br₂, FeBr₃ | Mixture of bromo-substituted isomers |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Mixture of alkyl-substituted isomers |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Mixture of acyl-substituted isomers |

Coordination Chemistry and Ligand Synthesis

The presence of the soft sulfur donor atom in the thiol group makes this compound an excellent ligand for a variety of metal ions, particularly soft Lewis acids like late transition metals. wikipedia.org Its coordination chemistry is rich and forms the basis for the synthesis of diverse metal complexes and polydentate ligands.

Formation of Metal Thiophenolates

The acidity of the thiol proton allows for its ready deprotonation by a base to form the corresponding thiophenolate anion. wikipedia.org This thiophenolate acts as a potent nucleophile and a versatile ligand for metal centers. The reaction of this compound with metal salts or organometallic precursors leads to the formation of metal thiophenolate complexes.

For instance, the reaction with copper(I) salts can yield copper(I) thiophenolates. nih.gov Similarly, reactions with manganese carbonyl complexes can produce manganese thiophenolate complexes, which often feature bridging thiolate ligands. db-thueringen.de These metal thiophenolates can exist as simple mononuclear species or form polynuclear clusters with bridging thiolate ligands. researchgate.net

Role as a Ligand in Transition Metal Complexes

As a ligand, this compound can coordinate to transition metals in a monodentate fashion through the sulfur atom. The properties of the resulting metal complexes are influenced by the electronic and steric characteristics of the ligand. The tolyl group, while not directly involved in coordination, can influence the solubility, crystallinity, and reactivity of the complex.

The coordination of this compound to a metal center can be a crucial step in various catalytic cycles. For example, copper-catalyzed cross-coupling reactions for the formation of C-S bonds are thought to proceed through the formation of copper thiophenolate intermediates. nih.gov

While this compound itself is a monodentate ligand, its scaffold can be incorporated into more complex polydentate ligand architectures that exhibit hemilability. mjcce.org.mkwwu.edu Hemilabile ligands possess at least two different donor atoms, one of which forms a strong bond to the metal center while the other forms a weaker, labile bond. wwu.edu This allows the ligand to reversibly open a coordination site on the metal, which is a key feature in many catalytic processes. chemrxiv.orgresearchgate.net

For example, a phosphine or arsine group could be introduced into the biphenyl backbone of this compound. mjcce.org.mk In such a hybrid ligand, the soft phosphine or arsine donor would form a stable bond with a transition metal, while the sulfur atom of the thiolate could potentially dissociate and re-associate, thus demonstrating hemilabile behavior.

In complexes containing ligands with a direct bond between a pnictogen (like phosphorus or arsenic) and sulfur, metal-mediated cleavage of this E–S bond can occur. mjcce.org.mk This reactivity is particularly relevant when considering the design of ligands derived from this compound. If a phosphine or arsine moiety were attached directly to the sulfur atom, the resulting P-S or As-S bond could be susceptible to cleavage upon coordination to a metal center. This can lead to the formation of new metallacyclic structures and can be a key step in certain catalytic transformations. dicp.ac.cn

Design of Polydentate Ligands Incorporating this compound Scaffold

The this compound framework is a valuable building block for the design of polydentate ligands. fiveable.me By introducing additional donor functionalities onto the biphenyl rings, ligands with varying denticities and coordination geometries can be synthesized. tandfonline.comnih.gov These polydentate ligands can chelate to a metal center, leading to more stable complexes compared to their monodentate counterparts. libretexts.org

Cascade and Multi-Component Reactions

A notable example of a cascade reaction involving a thiophenol analogue is the thiol-mediated three-step ring expansion for the synthesis of functionalized quinolines from indole-tethered ynones. pnas.org This process demonstrates the multifaceted role of the thiol as a nucleophile and a promoter for a series of intramolecular transformations. pnas.org

The proposed reaction cascade, when applied to an analogue like 4-methylbenzenethiol (B89573), commences with a dearomatizing spirocyclization, followed by a nucleophilic substitution and a one-atom ring expansion, all facilitated by the thiol under mild conditions. pnas.org The reaction of an indole-tethered ynone with 4-methylbenzenethiol proceeds smoothly at room temperature to produce the corresponding quinoline (B57606) in high yield. pnas.org Given the similar nucleophilicity of the sulfur atom in this compound, it is anticipated to undergo a similar transformation.

The general mechanism involves the initial attack of the thiol on the ynone, which triggers a cascade of bond formations and rearrangements to yield the final quinoline product. pnas.org The efficiency and operational simplicity of this type of reaction highlight the potential of thiophenols, including this compound, as key reagents in the development of novel synthetic methodologies for heterocyclic compounds. pnas.org

Detailed findings from the study on the analogous 4-methylbenzenethiol are presented in the table below, illustrating the typical reactants, conditions, and outcomes of such cascade reactions.

Table 1: Thiol-Mediated Cascade Reaction for Quinolone Synthesis

| Reactant 1 (Ynone) | Reactant 2 (Thiol) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-bromo-indole-tethered ynone | 4-methylbenzenethiol | 1,2-Dichloroethane (DCE) | 60 | 2-(4-methylphenyl)thio-quinoline | High | pnas.org |

| 2-chloro-indole-tethered ynone | 4-methylbenzenethiol | 1,2-Dichloroethane (DCE) | 60 | 2-(4-methylphenyl)thio-quinoline | High | pnas.org |

| 2-iodo-indole-tethered ynone | 4-methylbenzenethiol | 1,2-Dichloroethane (DCE) | 60 | 2-(4-methylphenyl)thio-quinoline | High | pnas.org |

Advanced Spectroscopic Characterization Techniques for Thiophenol Structure Elucidation and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure of organic molecules in solution. It leverages the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The definitive structural assignment of 3-(4-Methylphenyl)thiophenol relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the methyl group protons, the thiol proton, and the aromatic protons on both phenyl rings. The methyl protons (-CH₃) would appear as a sharp singlet, typically in the range of δ 2.3–2.5 ppm. The thiol proton (-SH) signal is also a singlet, which can appear over a broad range (δ 3.0-4.0 ppm), and its chemical shift can be sensitive to solvent, concentration, and temperature. The nine aromatic protons would produce a complex multiplet pattern in the aromatic region (δ 7.0–7.6 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show a signal for the methyl carbon around δ 21 ppm. The aromatic carbons would appear in the typical downfield region of δ 120–145 ppm. The carbon atom bonded to the thiol group (C-S) would have a distinct chemical shift influenced by the sulfur atom.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the two phenyl rings and confirming the substitution pattern, for instance, by showing a correlation from the protons on one ring to the quaternary carbon of the other ring at their junction.

Below are the predicted NMR chemical shifts for this compound.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -SH | ~3.5 (s, 1H) | - |

| -CH₃ | ~2.4 (s, 3H) | ~21.1 |

| Aromatic Protons | 7.1 - 7.6 (m, 9H) | - |

| Aromatic Carbons | - | 125 - 142 |

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time without the need for sample separation. nih.govrsc.org For reactions involving this compound, such as its oxidation to a disulfide or its participation in a substitution reaction, ¹H NMR is particularly useful.

The progress of the reaction can be followed by observing the disappearance of the reactant signals and the appearance of product signals. For instance, in an oxidation reaction that forms the corresponding disulfide, the characteristic thiol proton (-SH) signal would diminish over time. Simultaneously, new signals corresponding to the aromatic protons of the disulfide product would emerge, likely with slightly different chemical shifts due to the change in the electronic environment. By integrating the relevant peaks at different time points, kinetic data can be obtained, providing insights into the reaction mechanism and rate. researchgate.netacs.org The use of flow NMR setups allows for continuous, online monitoring of reactions under various process conditions. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying functional groups and studying intermolecular interactions, particularly for molecules adsorbed on surfaces.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). Each functional group has characteristic absorption frequencies, making IR spectroscopy an excellent tool for qualitative analysis.

For this compound, the IR spectrum would display several key absorption bands confirming its structure:

S-H Stretch: A weak but sharp absorption band around 2550–2600 cm⁻¹ is characteristic of the thiol S-H stretching vibration. researchgate.net

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3010–3100 cm⁻¹) correspond to the C-H stretching vibrations of the aromatic rings.

Aromatic C=C Stretch: A series of medium to sharp bands in the 1450–1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the phenyl rings.

C-S Stretch: The carbon-sulfur stretching vibration appears as a weak band in the 600–800 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3010 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2860 | Medium-Weak |

| S-H Stretch | 2600 - 2550 | Weak, Sharp |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium-Strong |

| C-S Stretch | 800 - 600 | Weak |

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to IR spectroscopy. researchgate.net The key advantage of Raman is its excellent sensitivity to non-polar bonds and its suitability for analysis in aqueous media. For this compound, the S-H and C-S stretching modes, though weak in the IR spectrum, often produce distinct signals in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) provides an enormous amplification (by factors of 10⁶ or more) of the Raman signal for molecules adsorbed onto or very near to nanostructured surfaces of plasmonic metals like gold or silver. mdpi.comanu.edu.au This enhancement allows for the detection of even single molecules. The thiol group of this compound has a strong affinity for these metals, forming a self-assembled monolayer (SAM). In a SERS experiment, the vibrational modes of the molecule, particularly those close to the metal surface, are strongly enhanced. researchgate.net This includes the C-S stretching and bending modes, as well as the vibrations of the aromatic rings. The SERS spectrum can provide information about the orientation of the molecule on the surface and the nature of the sulfur-metal bond. mdpi.com

Surface-Enhanced Hyper Raman Scattering (SEHRS) is a nonlinear optical analogue of SERS. nih.govacs.org It involves a two-photon excitation process and provides vibrational information governed by different selection rules than those for SERS and IR. nih.gov This means that vibrational modes that are silent or weak in Raman/IR spectra can be active and observable in SEHRS.

SEHRS is exceptionally sensitive to the molecule's symmetry and its interaction with the metal surface. nih.gov By comparing the SERS and SEHRS spectra of this compound adsorbed on gold or silver nanoparticles, a more complete picture of the molecule-surface interaction can be obtained. nih.govacs.org For instance, SEHRS can reveal subtle changes in molecular orientation or electronic structure upon adsorption that are not apparent in SERS spectra, offering a more nuanced understanding of the interfacial chemistry of aromatic thiols. nih.gov

Based on a thorough search of available scientific literature, specific experimental data for the advanced spectroscopic characterization of this compound is not publicly available. Detailed research findings from X-ray Diffraction (XRD), Mass Spectrometry (MS), X-ray Photoelectron Spectroscopy (XPS), and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy pertaining exclusively to this compound could not be located.

Therefore, it is not possible to provide the detailed article as requested, which would include specific data tables and in-depth analysis for the following sections:

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

To generate a scientifically accurate and verifiable article, published experimental data for the specific compound is essential. While general principles of these analytical techniques and data for related compounds exist, the strict instruction to focus solely on this compound cannot be fulfilled without the necessary source material.

Applications in Advanced Organic Synthesis and Materials Science

Reagents and Intermediates in Fine Chemical Synthesis

Aromatic thiols are crucial reagents and intermediates in the synthesis of fine chemicals, valued for their ability to participate in a variety of carbon-sulfur bond-forming reactions.

Building Blocks for Complex Molecular Architectures

As a bifunctional molecule featuring a nucleophilic thiol group and an aromatic core amenable to further functionalization, 3-(4-Methylphenyl)thiophenol can serve as a versatile building block for the construction of complex molecular architectures. The thiol moiety allows for its incorporation into larger structures through reactions such as nucleophilic substitution or addition to unsaturated systems. The biphenyl (B1667301) scaffold itself is a privileged structure in many biologically active molecules and functional materials.

Table 1: Potential Reactions for Incorporating this compound as a Building Block

| Reaction Type | Reactant | Product Type | Potential Application |

| Nucleophilic Aromatic Substitution | Aryl Halide | Diaryl Sulfide (B99878) | Pharmaceuticals, Organic Electronics |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether | Bioactive Molecules |

| Thiol-ene Reaction | Alkene | Thioether | Polymer Synthesis, Biomaterials |

| Thiol-yne Reaction | Alkyne | Vinyl Sulfide | Functional Materials |

Precursors for Substituted Organosulfur Compounds

The thiol group of this compound is a key functional handle for the synthesis of a diverse array of substituted organosulfur compounds. These compounds are of significant interest due to their presence in numerous pharmaceuticals, agrochemicals, and materials.

One of the most fundamental transformations is its conversion to various thioethers. For instance, it can be readily S-alkylated to produce alkyl aryl sulfides or coupled with aryl halides, often under metal catalysis (e.g., copper or palladium), to form diaryl sulfides researcher.lifeorganic-chemistry.org. These sulfide products can be further oxidized to the corresponding sulfoxides and sulfones, which are also important functional groups in medicinal chemistry.

Furthermore, this compound can be envisioned as a precursor for the synthesis of more complex sulfur-containing heterocycles. For example, thianthrene (B1682798) derivatives, which have applications in materials science, can be synthesized from appropriately substituted thiophenols mit.edu.

Catalysis

Thiophenols and their derivatives have emerged as important molecules in the field of catalysis, participating in a range of catalytic cycles.

As a Hydrogen Atom Donor in Photoredox Catalysis

In the realm of photoredox catalysis, thiols are well-known for their ability to act as hydrogen atom transfer (HAT) agents mdpi.com. Under visible light irradiation and in the presence of a suitable photosensitizer, the S-H bond of a thiophenol can undergo homolytic cleavage to generate a thiyl radical and a hydrogen atom. This process is crucial in various reductive transformations. While direct studies on this compound in this context are not prevalent, its general structural features suggest it would be a competent HAT catalyst. The electronic properties of the tolyl group may subtly influence the S-H bond dissociation energy and the reactivity of the resulting thiyl radical, allowing for fine-tuning of the catalytic process.

Co-Catalyst in Enantioselective Reactions

The nucleophilic nature of the thiol group allows it to participate as a co-catalyst in certain enantioselective reactions. For instance, in Michael additions, a chiral catalyst can activate the substrate, while the thiophenol adds reversibly to generate a more reactive intermediate. Although specific examples employing this compound are not readily found, the principles of organocatalysis suggest its potential utility in such transformations. The steric and electronic properties of the 4-methylphenyl group could influence the stereochemical outcome of the reaction.

Role in Nanoparticle-Stabilized Catalytic Systems

The sulfur atom in thiols exhibits a strong affinity for the surfaces of various metal nanoparticles, including gold, silver, and platinum. This property is widely exploited to functionalize nanoparticles, thereby enhancing their stability and catalytic activity. This compound could be used as a surface ligand for nanoparticles frontiersin.orgmdpi.comnih.govnih.gov. The aromatic biphenyl portion of the molecule would form a self-assembled monolayer on the nanoparticle surface, preventing aggregation and potentially creating a specific chemical environment around the catalytic center. This could influence the selectivity and efficiency of catalytic reactions carried out by these nanoparticles, for example, in reductions or cross-coupling reactions.

Development of Sensors and Probes (excluding biological applications)

Thiophenols as a class of compounds are recognized as significant environmental pollutants due to their toxicity and widespread use in the industrial synthesis of pesticides, pharmaceuticals, and polymers. mdpi.comresearchgate.net Consequently, considerable research has been dedicated to developing sensitive and selective fluorescent and colorimetric probes for their detection in environmental samples, such as water. mdpi.comnih.gov These sensors typically operate based on specific chemical reactions between the probe molecule and the thiol group of the analyte, leading to a measurable change in optical properties.

However, a review of the scientific literature indicates that while thiophenols are a key analyte for chemical sensors, there is a lack of specific research detailing the use of this compound as a core structural component or functional element in the development of sensors or probes for non-biological applications. Its role in this field appears to be primarily as a potential target molecule for detection rather than a building block for a sensing platform.

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The thiol (-SH) functional group in this compound provides a strong chemical affinity for noble metal surfaces, making it an ideal candidate for surface functionalization through the formation of self-assembled monolayers (SAMs). uh.edu This process involves the spontaneous organization of the molecules from solution onto a substrate, most commonly gold (Au), forming a highly ordered, single-molecule-thick layer. rsc.org The formation of the SAM is driven by the strong, covalent-like bond between the sulfur atom and the gold surface. uh.edu

When this compound is used, it forms a densely packed monolayer where the molecules are oriented with the sulfur headgroup bound to the gold and the biphenyl moiety extending away from the surface. The specific properties of this functionalized surface are dictated by the terminal 4-methylphenyl group. The aromatic nature of the biphenyl structure allows for intermolecular π-π stacking interactions, which contribute to the stability and ordering of the monolayer.

Such functionalized surfaces have potential applications in various fields of materials science:

Tuning Surface Properties: The SAM modifies the hydrophobicity, adhesion, and corrosion resistance of the underlying gold substrate.

Platforms for Advanced Sensing: A SAM of this compound can act as a recognition layer for other molecules. For instance, similar to thiophenol SAMs, it could be used as a substrate for Surface-Enhanced Infrared Absorption (SEIRA). uri.edu In this application, the SAM-coated surface enhances the infrared signal of other analytes deposited on top, allowing for highly sensitive detection. uri.edu The specific interactions between an analyte and the methylphenyl-terminated surface would govern the selectivity of the sensor.

Table 2: Comparison of Thiol-Based Self-Assembled Monolayers on Gold

| Feature | Alkanethiol SAM (e.g., Dodecanethiol) | Thiophenol SAM | This compound SAM (Predicted) |

| Headgroup | Thiol (-SH) | Thiol (-SH) | Thiol (-SH) |

| Backbone | Saturated alkyl chain | Single phenyl ring | Biphenyl system |

| Terminal Group | Methyl (-CH₃) | Phenyl ring | 4-Methylphenyl ring |

| Driving Forces | Au-S bond, van der Waals interactions | Au-S bond, π-π stacking | Au-S bond, enhanced π-π stacking, van der Waals interactions |

| Surface Nature | Aliphatic, hydrophobic, insulating | Aromatic, moderately hydrophobic | Aromatic, more hydrophobic, rigid structure |

| Potential Application | Passivation, insulation, lithography | Molecular electronics, SEIRA substrates uri.edu | SEIRA substrates, platforms for molecular recognition, corrosion inhibition |

Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers or struts). wikipedia.org The choice of organic linker is critical as it dictates the topology, porosity, and chemical functionality of the resulting framework. Thiol- and thioether-based molecules are a specific category of linkers used in MOF synthesis. rsc.org

This compound is a suitable candidate for use as an organic linker in the synthesis of coordination polymers and MOFs. In this role, the molecule typically undergoes deprotonation of the thiol group to form a thiolate anion (-S⁻). This thiolate then acts as a coordination site, binding to the metal centers to form the extended network. wikipedia.org

The key features of this compound as a ligand are:

Coordination Site: The soft sulfur atom of the thiolate group effectively coordinates with various metal ions.

Functionalization: The 4-methylphenyl group provides a specific chemical functionality to the interior of the MOF pores, which could be exploited for selective gas adsorption or catalysis.

While specific MOFs constructed from this compound are not extensively documented, its structural characteristics align with the principles of reticular chemistry used to design functional porous materials. wikipedia.org The synthesis would involve combining the ligand with a metal salt under solvothermal conditions, allowing the components to self-assemble into a crystalline framework.

Table 3: Components of a Hypothetical MOF Using this compound

| Component | Example | Role in MOF Structure |

| Metal Node | Zinc Acetate (B1210297), Copper Nitrate (B79036) | Forms the vertices of the framework; acts as the coordination center. wikipedia.org |

| Organic Linker | This compound | Bridges the metal nodes to form the extended 1D, 2D, or 3D network. wikipedia.org |

| Solvent | N,N-Dimethylformamide (DMF) | Medium for the reaction; can act as a template for pore formation. |

| Resulting MOF | M-[S-C₆H₄-C₆H₄-CH₃]ₓ (Hypothetical) | A porous, crystalline material with properties determined by the metal and linker. |

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for aryl thiols, including 3-(4-Methylphenyl)thiophenol. Future research is focused on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

One promising direction is the refinement of copper-catalyzed cross-coupling reactions. These methods use inexpensive and readily available reagents, such as elemental sulfur and aryl iodides, to construct the C–S bond. organic-chemistry.org A notable advantage of this approach is its broad functional group tolerance, allowing for the synthesis of a wide range of substituted aryl thiols under relatively mild conditions. organic-chemistry.org Further research aims to develop even more efficient copper-based catalytic systems that can operate at lower temperatures and with lower catalyst loadings.

Another key area is the use of visible-light photocatalysis. This technique offers a sustainable alternative to traditional transition-metal-catalyzed reactions that often require high temperatures and specialized ligands. nih.gov Photocatalysis can enable the formation of C-S bonds at room temperature, reducing energy consumption and minimizing the formation of byproducts. nih.gov Research is ongoing to develop new organic and inorganic photocatalysts that are more efficient and can be easily recycled. beilstein-journals.org

The use of environmentally benign solvents, particularly water, is also a major focus. tandfonline.com Developing synthetic routes that can be performed in aqueous media would significantly reduce the reliance on volatile organic compounds. tandfonline.com Additionally, research into solvent-free reaction conditions represents a significant step towards truly sustainable chemical synthesis. researchgate.net

| Synthesis Approach | Key Features | Sustainability Advantages |

| Copper-Catalyzed Coupling | Utilizes inexpensive CuI catalyst and elemental sulfur. | Avoids more toxic and expensive reagents. |

| Visible-Light Photocatalysis | Employs light energy to drive reactions at room temperature. | Reduces energy consumption and operates under mild conditions. nih.gov |

| Aqueous Media Synthesis | Uses water as a solvent. | Eliminates the need for hazardous organic solvents. tandfonline.com |

Exploration of Novel Catalytic Transformations

Beyond improving existing synthetic routes, there is a strong interest in discovering and developing novel catalytic transformations that can expand the utility of biphenyl (B1667301) thiols. These new reactions can provide access to previously unattainable molecular architectures and functional materials.

Transition-metal catalysis continues to be a fertile ground for innovation. While palladium and nickel-catalyzed cross-coupling reactions are well-established for forming C-S bonds, researchers are exploring new ligand designs and reaction conditions to overcome existing limitations, such as catalyst deactivation by sulfur compounds. semanticscholar.orgresearchgate.net The goal is to create more robust and versatile catalytic systems that can tolerate a wider range of functional groups and reaction partners. acs.org

Visible-light photoredox catalysis is also at the forefront of this exploration. This approach allows for the generation of highly reactive radical intermediates under mild conditions, enabling unique chemical transformations that are not possible with traditional methods. nih.gov For example, the photocatalytic oxidation of thiols to disulfides is an area of active research, as disulfides are important structural motifs in many biologically active molecules and materials. rhhz.netconsensus.app

Furthermore, the development of dual-catalytic systems, which combine a photocatalyst with a transition metal catalyst, is opening up new avenues for C-S bond formation. beilstein-journals.org These systems can achieve transformations that are not possible with either catalyst alone, offering new strategies for the synthesis of complex sulfur-containing molecules.

Advanced Materials Incorporating Biphenyl Thiol Scaffolds

The unique electronic and structural properties of biphenyl thiols make them attractive building blocks for a variety of advanced materials. Future research in this area is focused on designing and fabricating materials with tailored properties for specific applications.

One of the most promising applications is in the field of self-assembled monolayers (SAMs). Biphenyl thiols can spontaneously form highly ordered, single-molecule-thick layers on metal surfaces, particularly gold. nih.govnih.govst-andrews.ac.uk These SAMs can be used to control the surface properties of materials, such as their wettability and electronic conductivity. acs.org A particularly exciting development is the use of biphenyl thiol SAMs as precursors for the synthesis of graphene. frontiersin.org By crosslinking the molecules in the SAM and then annealing at high temperatures, it is possible to create a continuous, single-atom-thick sheet of graphene. frontiersin.orgoaepublish.com This bottom-up approach offers precise control over the thickness and quality of the graphene produced. frontiersin.org

Another emerging area is the incorporation of biphenyl thiol derivatives as linkers in metal-organic frameworks (MOFs). wikipedia.orgnih.gov MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. wikipedia.org By using functionalized linkers, such as those derived from biphenyl thiols, it is possible to tune the properties of the MOF, such as its pore size and chemical environment. researchgate.netrsc.orgrsc.org The sulfur atoms in the thiol linkers can also serve as active sites for catalysis or for capturing heavy metals. rsc.org

| Material Type | Key Features | Potential Applications |

| Self-Assembled Monolayers (SAMs) | Highly ordered molecular layers on surfaces. nih.govnih.gov | Graphene synthesis, nanoelectronics, surface modification. frontiersin.orgoaepublish.com |

| Metal-Organic Frameworks (MOFs) | Crystalline porous materials with tunable properties. wikipedia.orgnih.gov | Gas storage and separation, catalysis, sensing. rsc.orgrsc.org |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly important for the rational design of new molecules and materials based on the biphenyl thiol scaffold. By using computational tools to predict the properties and reactivity of these compounds, researchers can more efficiently target their synthetic efforts.

Density Functional Theory (DFT) is a powerful computational method that can be used to calculate the electronic structure, geometry, and vibrational frequencies of molecules. tandfonline.comnih.gov This information can be used to predict a wide range of properties, such as reaction energies, spectroscopic signatures, and intermolecular interaction energies. researchgate.netresearchgate.net For example, DFT calculations can be used to understand how different substituents on the biphenyl thiol ring will affect its electronic properties and, consequently, its performance in a particular application. nih.gov

Computational studies can also be used to elucidate reaction mechanisms and to design more efficient catalysts. By modeling the catalytic cycle, researchers can identify the rate-limiting steps and design new catalysts that can overcome these barriers. This integrated approach, where computational predictions guide experimental work, can significantly accelerate the discovery and development of new technologies based on this compound and related compounds. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 3-(4-Methylphenyl)thiophenol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Gloves: Use butyl rubber gloves (permeation resistance >8 hours) .

- Eye Protection: Safety goggles with side shields to prevent splashes .

- Lab Coat: Chemical-resistant material (e.g., Tyvek®) to avoid skin contact .

- Ventilation: Work in a fume hood to minimize inhalation risks .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can this compound be synthesized, and what are critical reaction parameters?

Methodological Answer: A common approach involves:

-

Step 1: Suzuki-Miyaura coupling of 3-bromothiophenol with 4-methylphenylboronic acid using Pd(PPh₃)₄ as a catalyst .

-

Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Critical Parameters:

Parameter Optimal Value Temperature 80–100°C Solvent Toluene/EtOH (3:1) Catalyst Loading 2–5 mol% Pd Yield 60–75% (post-purification) -

Characterization via (δ 7.2–7.4 ppm for aromatic protons) and LC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) with 6-311G(d,p) basis sets to balance accuracy and computational cost .

- Key Outputs:

- HOMO-LUMO gap (predicts reactivity).

- Electrostatic potential maps (identifies nucleophilic/electrophilic sites).

- Validation: Compare computed IR spectra with experimental data to refine functional choice .

Q. How to resolve contradictory NMR data for this compound derivatives?

Methodological Answer:

Q. What mechanistic insights explain the radical reactivity of this compound?

Methodological Answer:

- Experimental: Use EPR spectroscopy to detect thiyl radicals during reactions with trifluoromethylating agents (e.g., hypervalent iodine reagents) .

- Computational: Metadynamics simulations reveal a low activation barrier (ΔF‡ ≈ 10–15 kcal/mol) for CF₃ radical formation .

- Hammett Analysis: σ⁻ values indicate intramolecular proton transfer stabilizes the transition state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.